molecular formula C60H39N17Na4O22S4 B15188719 Tetrasodium 3,3'-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) CAS No. 94158-42-6

Tetrasodium 3,3'-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate)

Cat. No.: B15188719
CAS No.: 94158-42-6
M. Wt: 1570.3 g/mol
InChI Key: LWUYVRQRTOUVIV-UHFFFAOYSA-J
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Description

Tetrasodium 3,3'-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) (hereafter referred to as Compound A) is a highly complex azo dye characterized by its tetrasodium salt structure. Key features include:

  • Structural motifs: Multiple azo (-N=N-) groups, nitro (-NO₂) substituents, sulfonate (-SO₃⁻) groups, and imino (-NH-) linkages .
  • Applications: Likely used in industrial dyeing processes due to its azo chromophores and sulfonate groups, which enhance water solubility and binding affinity to fabrics .

Properties

CAS No.

94158-42-6

Molecular Formula

C60H39N17Na4O22S4

Molecular Weight

1570.3 g/mol

IUPAC Name

tetrasodium;5-[4-[[4-hydroxy-2-[5-hydroxy-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]-2-[[4-(4-nitro-3-sulfonatoanilino)phenyl]diazenyl]anilino]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-2-nitrobenzenesulfonate

InChI

InChI=1S/C60H43N17O22S4.4Na/c78-55-31-47(49(70-66-37-9-1-33(2-10-37)61-41-17-23-53(76(84)85)59(25-41)102(94,95)96)29-51(55)72-68-39-13-5-35(6-14-39)63-45-21-19-43(74(80)81)27-57(45)100(88,89)90)65-48-32-56(79)52(73-69-40-15-7-36(8-16-40)64-46-22-20-44(75(82)83)28-58(46)101(91,92)93)30-50(48)71-67-38-11-3-34(4-12-38)62-42-18-24-54(77(86)87)60(26-42)103(97,98)99;;;;/h1-32,61-65,78-79H,(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99);;;;/q;4*+1/p-4

InChI Key

LWUYVRQRTOUVIV-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3NC4=CC(=C(C=C4N=NC5=CC=C(C=C5)NC6=CC(=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])N=NC7=CC=C(C=C7)NC8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)[O-])O)O)N=NC9=CC=C(C=C9)NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) involves several steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key parameters such as reaction time, temperature, and pH are meticulously controlled to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products

    Oxidation: Products vary based on the extent of oxidation but can include quinones and other oxidized aromatic compounds.

    Reduction: Amines are the primary products of reduction reactions.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) has several scientific research applications:

    Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the production of colored materials, including textiles, inks, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical and biological processes. The molecular targets and pathways involved include interactions with enzymes and proteins that can reduce or oxidize the azo groups, leading to changes in the compound’s color and chemical properties.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Substituents Functional Groups Solubility Applications References
Compound A Nitro (-NO₂), sulfonate (-SO₃⁻), azo (-N=N-), imino (-NH-) Azo, nitro, sulfonate High (tetrasodium salt) Textile dyes, pigments
Tetrasodium 3,3'-[(4-methyl-1,2-phenylene)bis[imino(6-chloro-2-methyl-4,1-phenylene)azo]]bis[5-amino-4-hydroxynaphthalene-2,7-disulfonated] Chloro (-Cl), methyl (-CH₃), amino (-NH₂) Azo, chloro, amino, sulfonate Moderate (sulfonate counterions) Specialty dyes, pH indicators
Tetrasodium 4-amino-3,6-bis(5-(6-chloro-4-(2-hydroxyethyl)amino)-2-sulfonatophenyl)benzoate Hydroxyethyl (-CH₂CH₂OH), chloro (-Cl), amino (-NH₂) Azo, amino, hydroxyethyl, sulfonate High (hydrophilic groups) Biomedical imaging, sensors
Tetrasodium [μ-[[7,7'-iminobis[3-[(3-chloro-2-hydroxy-5-sulphophenyl)azo]-4-hydroxynaphth... Chloro (-Cl), hydroxy (-OH), sulfonate Azo, hydroxy, sulfonate High Paper dyes, food colorants
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Compound A contains nitro groups, which are strongly electron-withdrawing, leading to bathochromic shifts (longer wavelength absorption) and enhanced photostability compared to amino- or hydroxy-substituted analogs . Chloro substituents (e.g., in ) reduce solubility but improve lightfastness in dyes.

Solubility :

  • Compound A’s tetrasodium sulfonate groups confer superior water solubility relative to compounds with fewer sulfonate moieties (e.g., ).
  • Hydroxyethyl groups in further enhance hydrophilicity but may reduce thermal stability.

Tautomerism and Stability: Azo- and imino-linked compounds (e.g., Compound A) exhibit tautomerism, as seen in analogous 1,2,4-triazoles, where thione-thiol equilibria affect stability .

Spectral and Analytical Comparisons

  • IR Spectroscopy: Compound A is expected to show characteristic peaks for azo (-N=N-) at ~1440–1600 cm⁻¹, sulfonate (-SO₃⁻) at ~1030–1200 cm⁻¹, and nitro (-NO₂) at ~1520 cm⁻¹, similar to related compounds . Absence of C=O stretches (e.g., 1663–1682 cm⁻¹ in hydrazinecarbothioamides) confirms cyclization into stable azo-imino structures .
  • NMR Data: ¹H-NMR of analogous compounds reveals deshielded aromatic protons near azo groups (δ 7.5–8.5 ppm) and imino protons (δ 10–12 ppm) .

Biological Activity

Tetrasodium 3,3'-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate), commonly referred to as Tetrasodium Azo Dye, is a complex azo compound known for its vibrant color and potential applications in various industries, particularly in textiles and biological research. This article explores its biological activity, including toxicity, environmental impact, and potential therapeutic uses.

Chemical Structure

The chemical structure of Tetrasodium Azo Dye features multiple azo (–N=N–) linkages and sulfonate groups that contribute to its solubility and reactivity. The presence of nitro and hydroxy groups enhances its biological interactions.

Biological Activity Overview

Tetrasodium Azo Dye exhibits various biological activities that can be categorized into the following areas:

1. Toxicity

  • Aquatic Toxicity : The compound has been classified under various aquatic toxicity categories. Studies suggest it poses risks to aquatic life due to its high solubility and potential to bioaccumulate in the environment .
  • Human Health Risks : Azo dyes have been associated with adverse health effects, including allergic reactions and potential carcinogenicity. Regulatory bodies have banned certain azo compounds in cosmetics and hair dyes due to these concerns .

2. Antimicrobial Properties

  • Recent research indicates that some azo compounds may exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

3. Potential Therapeutic Uses

  • Emerging studies suggest that modified azo compounds could serve as drug delivery systems or therapeutic agents due to their ability to release active pharmacological agents under specific conditions (e.g., pH changes) .

Research Findings

Several studies have explored the biological activity of Tetrasodium Azo Dye:

StudyFindings
Study 1Demonstrated significant aquatic toxicity with LC50 values indicating harmful effects on fish populations .
Study 2Investigated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Study 3Explored the potential for using azo dyes in targeted drug delivery systems, highlighting their ability to release drugs in acidic environments typical of tumor tissues .

Case Studies

  • Aquatic Toxicity Assessment : A comprehensive study assessed the impact of Tetrasodium Azo Dye on freshwater ecosystems. Results indicated a marked decrease in biodiversity in areas with high concentrations of the dye.
  • Antimicrobial Efficacy : In vitro tests revealed that Tetrasodium Azo Dye exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations.

Q & A

Basic Research Question

  • Stability at Neutral pH : The compound is stable at pH 6–8 due to electrostatic repulsion between sulfonate groups, minimizing aggregation.
  • Acidic Conditions (pH < 4) : Protonation of azo bonds leads to hydrolysis, forming aromatic amines and nitroso intermediates. Monitor via time-resolved UV-Vis spectroscopy .
  • Alkaline Conditions (pH > 10) : Hydroxide ions may displace sulfonate groups, causing structural rearrangement. Use <sup>31</sup>P NMR (if phosphorylated analogs exist) or ion chromatography to track sulfonate loss .

What computational methods can predict the electronic properties and reactivity of this azo compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and azo bond cleavage susceptibility. Compare with cyclic voltammetry data .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous media to assess aggregation tendencies and interaction with metal ions .
  • Reaction Path Search Algorithms : Use tools like GRRM or AFIR to explore degradation pathways under varying pH and temperature conditions .

How can contradictions in spectroscopic data be resolved when analyzing metal-complexed derivatives?

Advanced Research Question

  • Contradiction Source : Discrepancies often arise from paramagnetic metal ions (e.g., Fe<sup>3+</sup>) broadening NMR signals or altering UV-Vis spectra.
  • Resolution Strategies :
    • EPR Spectroscopy : Identify paramagnetic species and quantify metal-ligand coordination .
    • X-ray Absorption Spectroscopy (XAS) : Resolve metal oxidation states and coordination geometry .
    • Comparative Analysis : Cross-validate with non-paramagnetic analogs (e.g., Zn<sup>2+</sup> complexes) to isolate spectral contributions from the ligand .

What strategies are recommended for scaling up the synthesis while maintaining purity and structural fidelity?

Advanced Research Question

  • Microreactor Systems : Enhance heat/mass transfer for diazoization and coupling steps, reducing side reactions .
    • Example: Continuous flow reactors with inline UV monitoring to optimize residence time .
  • Crystallization Optimization : Use anti-solvent addition (e.g., ethanol) under controlled cooling rates to improve crystal purity .
  • Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy to detect impurities during scaling .

How do substituent variations in analogous compounds affect the photophysical properties, and what experimental designs can elucidate these effects?

Advanced Research Question

  • Substituent Impact : Electron-withdrawing groups (e.g., –NO2) redshift absorption spectra, while electron-donating groups (e.g., –OCH3) enhance fluorescence .
  • Experimental Design :
    • Library Synthesis : Prepare derivatives with systematic substituent changes (e.g., –Cl, –CH3, –SO3<sup>−</sup>) using combinatorial chemistry approaches .
    • Transient Absorption Spectroscopy : Measure excited-state lifetimes to correlate substituent effects with non-radiative decay pathways .
    • TD-DFT Calculations : Validate experimental spectral shifts by simulating electronic transitions in substituted analogs .

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